3-Methyl-2,7-dioxo-2,7-dihydro-3h-naphtho[1,2,3-de]quinoline-4-carboxylic acid
Description
Properties
CAS No. |
6336-87-4 |
|---|---|
Molecular Formula |
C18H11NO4 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-12-carboxylic acid |
InChI |
InChI=1S/C18H11NO4/c1-19-14(20)8-13-9-4-2-3-5-10(9)17(21)11-6-7-12(18(22)23)16(19)15(11)13/h2-8H,1H3,(H,22,23) |
InChI Key |
GSLMLNVXPCIZMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C2C3=CC=CC=C3C(=O)C4=C2C1=C(C=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Haloanthrapyridone Intermediates
Starting Materials: Haloanthrapyridone compounds, such as 6-bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione, serve as key intermediates.
Reaction Conditions: These haloanthrapyridones are reacted with amine compounds in the presence of a catalyst and acid-binding agents. The reaction typically occurs in high-boiling solvents like ortho-dichlorobenzene at elevated temperatures (~165°C) for several hours.
Mechanism: The nucleophilic substitution of the halogen by the amine leads to the formation of amino-substituted naphthoquinoline derivatives, which upon further processing yield the target compound.
Purification: The crude product is isolated by precipitation in methanol, followed by filtration and washing. Further purification is achieved by column chromatography using silica gel and solvent mixtures such as ethyl acetate and acetone.
Yield: Reported yields for similar anthrapyridone derivatives range from moderate to good (e.g., 3.7 g from 5 g starting material in a specific example).
Cyclization and Functional Group Transformation Routes
Cyclization: The formation of the naphthoquinoline core involves intramolecular cyclization reactions, often facilitated by heat and catalysts.
Carboxylation: Introduction of the carboxylic acid group at the 4-position can be achieved via carboxylation reactions of suitable precursors or by hydrolysis of ester intermediates.
Methylation: The methyl group at the 3-position is typically introduced early in the synthesis, either by using methyl-substituted starting materials or by methylation reactions.
Alternative Synthetic Routes
Some methods involve the reaction of aminoanthrapyridone compounds with organohalogen compounds under catalytic conditions to form the quinoline framework.
Monitoring of reaction progress is commonly done by thin-layer chromatography (TLC) under ultraviolet light to ensure complete consumption of starting materials.
- Data Table: Summary of Preparation Parameters
| Parameter | Details |
|---|---|
| Key Intermediates | 6-bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione |
| Reaction Solvent | Ortho-dichlorobenzene |
| Reaction Temperature | ~165°C |
| Reaction Time | 4 to 6 hours |
| Catalysts/Agents | Acid-binding agents, catalysts (specific types not always disclosed) |
| Purification Methods | Methanol precipitation, filtration, silica gel column chromatography |
| Typical Yields | Moderate to good (e.g., 70-75% in reported examples) |
| Monitoring Techniques | Thin-layer chromatography (TLC) under UV light |
The preparation methods are well-documented in patent literature, particularly US7812076B2, which details the synthesis of anthrapyridone compounds structurally related to the target molecule.
The synthetic routes emphasize the importance of controlling reaction conditions such as temperature and time to optimize yield and purity.
The use of halo-substituted intermediates allows for versatile functionalization via nucleophilic substitution, enabling the introduction of various substituents.
Purification by column chromatography is critical to isolate the pure compound due to the complexity of the reaction mixtures.
While specific biological activity data for this compound is limited, its quinoline framework suggests potential for medicinal chemistry applications.
The preparation of 3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-4-carboxylic acid involves multi-step organic synthesis primarily based on haloanthrapyridone intermediates undergoing nucleophilic substitution and cyclization reactions. Reaction conditions typically require elevated temperatures and careful purification to achieve good yields and purity. The methods are supported by detailed patent disclosures and chemical supplier data, providing a robust foundation for further research and development of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the quinone moiety to hydroquinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone compounds.
Scientific Research Applications
Unfortunately, the provided search results do not offer specific applications, comprehensive data tables, or well-documented case studies focusing on the compound "3-Methyl-2,7-dioxo-2,7-dihydro-3h-naphtho[1,2,3-de]quinoline-4-carboxylic acid." The search results provide identifiers, chemical properties, and related compounds, but lack details on the applications of the title compound.
Information available from search results:
- PubChem Record: PubChem provides the compound's molecular weight (305.3 g/mol), molecular formula (C18H11NO4), IUPAC name, InChI, InChIKey, SMILES notation, and synonyms .
- Related Compounds: Some search results list related compounds, such as "ethyl 3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate" and "Ethyl 6-bromo-3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate" .
- Other Uses: One search result discusses the acaricidal properties of hemp essential oil, identifying components like caryophyllene and humulene as toxic to ticks and mites, but does not mention "3-Methyl-2,7-dioxo-2,7-dihydro-3h-naphtho[1,2,3-de]quinoline-4-carboxylic acid" .
- Microbial detection: One search result mentions using DNA-based methods to discern pathogenic from beneficial microbes .
Mechanism of Action
The mechanism by which 3-Methyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating signal transduction pathways. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its substitution pattern:
- Diketo groups at positions 2 and 7: These electron-withdrawing groups contrast with monoketo or hydroxylated analogs (e.g., 7,8-dichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid), altering electronic properties and solubility .
- Carboxylic acid at position 4: A common feature in bioactive quinolines, facilitating interactions with enzymes or metal ions.
Table 1: Structural Comparison of Selected Quinolinecarboxylic Acids
| Compound Name | Substituents | Key Features |
|---|---|---|
| Target Compound | 3-Me, 2,7-diketo, 4-COOH | High polarity, rigid fused-ring system |
| 5,6,8-Trichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | 5,6,8-Cl, 4-COOH | Increased halogenation for enhanced activity |
| Ethyl 6-bromo-3-methyl-2,7-dioxo-...carboxylate | 6-Br, 3-Me, 2,7-diketo, ester at C1 | Esterification improves cell permeability |
| 1,4-Dihydro-4-oxo-benzo[h]quinoline-3-carboxylic acid | Benzannulated ring, 4-oxo, 3-COOH | Expanded aromatic system for π-π stacking |
Physicochemical Properties
- Solubility: The carboxylic acid group confers water solubility, but the fused aromatic system and methyl group reduce it compared to smaller quinoline derivatives.
- Molecular weight: ~349 g/mol (estimated), heavier than simpler quinolines (e.g., 7,8-dichloro-...carboxylic acid, ~246 g/mol) due to the naphtho-fused ring .
- Stability: Diketo groups may render the compound prone to redox reactions under physiological conditions, a trait less pronounced in monoketo analogs.
Biological Activity
3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-4-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, cytotoxicity, and the underlying mechanisms of action.
- Molecular Formula : C18H11NO4
- Molecular Weight : 303.29 g/mol
- InChIKey : HFKZPCJQYFXOIQ-UHFFFAOYSA-N
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound was tested using the agar diffusion method against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 64 μg/mL |
| Escherichia coli | 128 μg/mL |
| Pseudomonas aeruginosa | >256 μg/mL |
The results indicate that 3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-4-carboxylic acid exhibits significant antibacterial activity against S. aureus, with a MIC lower than that of standard antibiotics like ampicillin and gentamicin. However, its efficacy against Pseudomonas aeruginosa was notably weak .
Cytotoxicity Studies
Cytotoxicity assessments were conducted using mouse macrophage cell lines (RAW 264.7) with the MTT assay to determine the safety profile of the compound. The IC50 values were as follows:
| Compound | IC50 (μg/mL) |
|---|---|
| 3-Methyl-2,7-dioxo... | 98.2 |
| Gentamicin | ~50 |
The compound exhibited low cytotoxicity comparable to that of standard antibiotics, suggesting a favorable safety profile for further development as an antibacterial agent .
The mechanisms underlying the biological activity of 3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-4-carboxylic acid are still under investigation. Preliminary findings suggest that its antibacterial effects may be related to interference with bacterial cell wall synthesis or function. The structural features of the compound contribute to its lipophilicity and ability to penetrate bacterial membranes effectively .
Case Studies
- Study on Antibacterial Efficacy : A study conducted by researchers synthesized several derivatives of quinoline and tested their antibacterial properties. The findings indicated that modifications in the side chains significantly influenced the activity against specific bacterial strains. The most potent derivative showed enhanced activity due to increased lipophilicity and optimal interaction with bacterial targets .
- Cytotoxicity Assessment : Another investigation focused on evaluating the cytotoxic effects of various quinoline derivatives in vitro. The study highlighted that compounds with similar structural motifs to 3-Methyl-2,7-dioxo... exhibited low cytotoxicity profiles in mammalian cells while maintaining significant antibacterial activity .
Q & A
Q. What are the recommended synthetic routes for 3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-4-carboxylic acid, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves multi-step heterocyclization and functionalization. For analogous quinoline-4-carboxylic acids, acylation of methylanthranilate derivatives (e.g., 4,5-dimethoxy-methylanthranilate) with methyl malonyl chloride in the presence of triethylamine is a common starting point, followed by base-catalyzed cyclization . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce substituents at specific positions, with yields influenced by catalyst loading (e.g., PdCl₂(PPh₃)₂), reaction temperature (80–120°C), and solvent polarity (DMF or THF) . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products.
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm proton environments and carbon frameworks. For example, quinoline ring protons typically resonate between δ 7.5–9.0 ppm, while carbonyl carbons appear at δ 165–180 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode validates molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
- Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl groups (C=O) appear at 1650–1750 cm⁻¹, and hydroxyl groups (if present) at 3200–3500 cm⁻¹ .
Advanced Research Questions
Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., DNA gyrase for antimicrobial activity). Docking grids are centered on active sites, with scoring functions (e.g., Glide SP/XP) prioritizing hydrogen bonds and hydrophobic contacts .
- Density Functional Theory (DFT) : B3LYP/6-31G(d,p) basis sets optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 50–100 ns trajectories, analyzing root-mean-square deviation (RMSD) and binding free energy via MM-PBSA .
Q. How can researchers address discrepancies in biological activity data across different studies involving this compound?
- Methodological Answer :
- Analytical Consistency : Standardize assays (e.g., MIC for antimicrobial activity) using reference strains (e.g., E. coli ATCC 25922) and control compounds (e.g., ciprofloxacin) .
- Structural Validation : Confirm batch-to-batch consistency via HPLC (≥95% purity) and X-ray crystallography (if crystalline) to rule out impurities or polymorphic variations .
- Meta-Analysis : Compare SAR (structure-activity relationship) trends across studies. For example, electron-withdrawing groups (e.g., -NO₂) at C-3 may enhance activity, while methoxy groups at C-6 reduce solubility .
Q. What are the critical considerations for designing stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 40–80°C for 24–72 hours. Monitor degradation via HPLC, identifying major products (e.g., hydrolyzed carboxylic acid derivatives) .
- Light Sensitivity : Conduct ICH Q1B photostability testing under UV (320–400 nm) and visible light (1.2 million lux hours) to assess isomerization or ring-opening .
- Solid-State Stability : Store samples at 25°C/60% RH for 6–12 months, using DSC (differential scanning calorimetry) to detect polymorphic transitions or hydrate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
